molecular formula C16H17NO3S B7642046 3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid

3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid

Cat. No. B7642046
M. Wt: 303.4 g/mol
InChI Key: WIMYDLNHZZJNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid, commonly known as BCTC, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is involved in several physiological processes, including pain perception, thermoregulation, and inflammation. BCTC has been extensively studied for its potential use in treating various pain-related conditions, such as neuropathic pain, inflammatory pain, and cancer pain.

Mechanism of Action

BCTC acts as a selective antagonist of 3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid channels, which are involved in various physiological processes, including pain perception, thermoregulation, and inflammation. This compound channels are activated by various stimuli, including heat, capsaicin, and acid. BCTC blocks the activation of this compound channels by binding to a specific site on the channel, preventing the influx of calcium ions and the subsequent release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
BCTC has been shown to effectively block this compound channels, leading to a reduction in pain perception. BCTC has also been shown to reduce inflammation and hyperalgesia in various animal models of pain. In addition, BCTC has been investigated for its potential use in treating other conditions, such as asthma, irritable bowel syndrome, and bladder pain syndrome.

Advantages and Limitations for Lab Experiments

BCTC has several advantages for use in lab experiments. It is a potent and selective antagonist of 3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid channels, which allows for specific targeting of pain-related pathways. BCTC has also been extensively studied in preclinical models, allowing for a better understanding of its mechanism of action and potential therapeutic applications. However, there are some limitations to the use of BCTC in lab experiments. BCTC has limited solubility in water, which can make it difficult to administer in certain experiments. In addition, BCTC has not been extensively studied in human clinical trials, which limits its potential use in human patients.

Future Directions

There are several future directions for the study of BCTC. One area of research is the development of more potent and selective 3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid antagonists, which could have improved efficacy and fewer side effects. Another area of research is the investigation of BCTC for its potential use in treating other conditions, such as asthma, irritable bowel syndrome, and bladder pain syndrome. Finally, the development of more effective delivery methods for BCTC could improve its potential use in human patients.

Synthesis Methods

The synthesis of BCTC involves several steps, starting with the reaction of 2-bromo-1-benzothiophene with cyclopropylamine to form 2-(cyclopropylamino)-1-benzothiophene. The resulting compound is then reacted with 2-methylpropanoic acid chloride in the presence of triethylamine to form BCTC. The synthesis of BCTC has been optimized to improve the yield and purity of the final product, and various modifications have been made to the reaction conditions to achieve this.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. BCTC has been shown to effectively block 3-[1-Benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid channels, which are involved in pain perception. In preclinical studies, BCTC has been shown to reduce pain in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. BCTC has also been investigated for its potential use in treating other conditions, such as asthma, irritable bowel syndrome, and bladder pain syndrome.

properties

IUPAC Name

3-[1-benzothiophene-2-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-10(16(19)20)9-17(12-6-7-12)15(18)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,10,12H,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYDLNHZZJNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)C2=CC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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